molecular formula C5H14BrNO B1294331 Choline Bromide CAS No. 1927-06-6

Choline Bromide

Cat. No. B1294331
CAS RN: 1927-06-6
M. Wt: 184.07 g/mol
InChI Key: JJCWKVUUIFLXNZ-UHFFFAOYSA-M
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Description

Choline bromide is a quaternary amine and an analog of choline chloride, which is known for its sensitivity to ionizing radiation. Choline bromide, however, exhibits about one-third of the radiation sensitivity compared to choline chloride, suggesting a more stable crystalline structure under such conditions . Choline itself is an essential nutrient in many mammalian species, involved in metabolic reactions, cell membrane constitution, and neurotransmitter synthesis . The molecular structure of choline bromide shares similarities with other choline salts, such as choline chloride and iodide, which have been studied for their phase behavior and radiation sensitivity .

Synthesis Analysis

The synthesis of choline bromide analogs can involve various chemical reactions. For instance, the antimony analogue of choline bromide, [Me3SbCH2CH2OH]Br, is formed by reacting Me3Sb with BrCH2CH2OH, indicating a straightforward substitution reaction that results in the formation of stibonium cations with intramolecular coordination . This suggests that choline bromide and its derivatives can be synthesized through nucleophilic substitution reactions involving choline or its analogs with appropriate bromide-containing reagents.

Molecular Structure Analysis

The molecular structure of choline bromide is characterized by the presence of a quaternary ammonium group and a bromide ion. Infrared spectral studies have shown that high-temperature phases of choline bromide contain O-H...Br hydrogen bonds, which are a common feature in the choline halides . The molecular dynamics and NMR studies of choline halides, including choline bromide, reveal that the choline ions exhibit isotropic reorientation in the solid phase at high temperatures, which is associated with the motional processes of the ions .

Chemical Reactions Analysis

Choline bromide participates in various chemical reactions due to its quaternary ammonium group. For example, choline 2:6-xylyl ether bromide, a derivative of choline bromide, exhibits multiple pharmacological properties, including stimulant, antihistaminic, antimuscarinic, and neuromuscular blocking actions . These reactions are indicative of the compound's interaction with biological systems and its potential as a pharmacological agent.

Physical and Chemical Properties Analysis

Choline bromide, like other choline salts, has been studied for its physical properties using calorimetric methods. Differential scanning calorimetry has been employed to understand the low-temperature behavior of choline bromide, which is crucial for elucidating its radiation sensitivity . The physical properties of choline bromide are also influenced by its interactions with other molecules, as seen in the molecular dynamics simulations of choline chloride-water mixtures, which provide insights into the behavior of choline salts in aqueous environments .

Scientific Research Applications

Solvent Dynamics Study

Choline Bromide has been the subject of a comparative study with Tetra-methyl ammonium bromide. Utilizing molecular dynamics simulation and neutron scattering technique, researchers have explored the solvent behavior in solutions containing Choline Bromide. This research underscores the significance of Choline as a dietary component and its role in causing diseases if deficient (Bhowmik, 2018).

Antagonistic Effects on Cocaine Action

A study investigating the interaction between Choline 2,6-xylyl ether bromide and cocaine revealed that Choline 2,6-xylyl ether bromide prevents contraction of the nictitating membrane and spleen in response to sympathetic nerve stimulation. This effect was attributed to the prevention of noradrenaline release at nerve endings. The study also found that cocaine's action was partially blocked by Choline 2,6-xylyl ether bromide (Nasmyth & Andrews, 1959).

Pharmacological Properties

Choline 2:6-xylyl ether bromide has demonstrated a range of pharmacological properties. These include nicotine-like stimulant action on arterial blood pressure and muscles, muscarine-like action on blood pressure and isolated guinea-pig ileum, antihistaminic and antimuscarinic actions, and neuromuscular blocking action on skeletal muscle (Willey, 1957).

Adrenergic Nerve Blockage

Research has shown that Choline 2:6-xylyl ether bromide can abolish the effects of adrenergic nerve stimulation while not affecting the reactions of effector organs to adrenaline. This suggests the drug's action is close to nerve terminals and may interfere with noradrenaline output from the spleen (Exley, 1957).

Radiation Sensitivity of Choline Salts

Studies on the radiation sensitivity of crystalline choline salts, including Choline Bromide, have been conducted. These studies are important for understanding the physical and chemical properties of Choline Bromide under various conditions (Lemmon & Parsons, 1955).

Intracellular Distribution in Carcinoma Cells

The intracellular distribution of Choline and its derivatives in human breast carcinoma cells was explored using confocal microscopy. This study provides insights into Choline metabolism in cancer cells and may aid in consolidating PET imaging findings (Villa et al., 2005).

Safety And Hazards

Choline is highly flammable and can cause severe skin burns and eye damage. It may damage fertility or the unborn child and cause damage to organs . It is advised to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, do not ingest, and do not breathe vapours/dust .

Future Directions

Choline is a nutrient with critical roles in the health and development of the brain, liver, and more. The past 25 years have seen significant advances in the science – but where can we go from here? Hear from the leading experts in the field of choline nutrition about the progress of the last 25 years, and be part of the discussion on where the next 25 years of choline research should lead us .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049012
Record name Choline bromide
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Molecular Weight

184.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline Bromide

CAS RN

1927-06-6
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1)
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Record name Choline bromide
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Record name Choline, bromide
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Record name Choline bromide
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Record name Choline bromide
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Record name CHOLINE BROMIDE
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Synthesis routes and methods

Procedure details

The recrystallized N-(2-hydroxyethyl)-N,N,N-trimethylammonium bromide (55.86 grams, 0.30 moles) was placed in a 100 ml flask fitted with a magnetic stirrer and a pressure equalizing addition funnel. Water (29 ml) was added to make a 50% solution and the solution was stirred vigorously while 48.5 grams (0.30 moles) of bromine was added dropwise from the addition funnel. The tribromide fell out of solution as a dark red oil. The product was separated from the aqueous layer by decantation and the residual water removed by warming to 50° C. at aspirator pressure for fifteen minutes. The yield of N-(2-hydroxyethyl)-N,N,N-trimethylammonium tribromide was 103.16 grams. Analysis: %Brtot =67.63 (exp), 69.71 (theo); %Brox =44.10 (exp), 46.41 (theo).
Quantity
55.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tribromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
29 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline Bromide
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Choline Bromide
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Choline Bromide
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Choline Bromide
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Choline Bromide
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Choline Bromide

Citations

For This Compound
1,220
Citations
H Sorum - Acta chem. scand, 1959 - actachemscand.org
… EXPERIMENTAL Crystallographic data of acetyl choline bromide have been given in a preliminary account of this work 3. Repeating here the values of the lattice constants, correcting a …
Number of citations: 37 actachemscand.org
J Frank, R Schwyzer - Experientia, 1970 - Springer
… Pharmacological activity of diazoacetyl choline bromide (III) is similar to that of acetyl choline bromide in a) the electroplax of Electrophorus eleatricus, b) the isolated rat diaphragm and c…
Number of citations: 25 link.springer.com
LJ Burnett, RM Knowles, JD Graham - The Journal of Chemical …, 1978 - aip.scitation.org
… The results for choline bromide are summarized in Table I. … are indicated on the horizontal axes, Computer fits of the low temperature Phase I data, as in choline bromide, yielded E.( Ca) …
Number of citations: 7 aip.scitation.org
G Mastellone, NM Abbasi, C Cagliero… - ACS Sustainable …, 2023 - ACS Publications
Deep eutectic solvents (DESs) are a class of sustainable solvents that have found numerous applications in different fields. One of their main attributes is the possibility of easily …
Number of citations: 1 pubs.acs.org
KM Harmon, GF Avci, AC Thiel - Journal of molecular structure, 1986 - Elsevier
… spectrum were identical with that of a-choline bromide except the OH stretching band, which … , and this was also realized for the choline bromide film deposited from ethanol (Fig. 2C). …
Number of citations: 10 www.sciencedirect.com
D Wemmer, V Petrouleas… - The Journal of …, 2002 - ACS Publications
… It is not obvious, therefore, whether the large differences in radiation sensitivity between the choline chloride’s (and choline bromide’s) a and ß forms, and those between the choline …
Number of citations: 17 pubs.acs.org
T Sheng, J Ou, T Zhao, X Yang, YX Peng - Molecular Catalysis, 2023 - Elsevier
An efficient fixation of CO 2 into cyclic carbonate catalyzed by imidazole-based deep eutectic solvents (DESs) was demonstrated. These DESs were composed of choline bromide (ChBr…
Number of citations: 5 www.sciencedirect.com
ME Senko, DH Templeton - Acta Crystallographica, 1960 - scripts.iucr.org
… Choline bromide is orthorhombic, probable space group Pna21 or Pnam, a=19-55+_0.04, b… crystal and have made preliminary studies of choline bromide and choline iodide, which are …
Number of citations: 82 scripts.iucr.org
T Harada - Bulletin of the Chemical Society of Japan, 1929 - journal.csj.jp
… a double salt of silver derivative of thio-choline bromide and silver bromide, as an insoluble white … In this way an average of about 1.5gr., or 19% of thio-choline bromide was obtained as …
Number of citations: 5 www.journal.csj.jp
ME Greig, WC Holland - American Journal of Physiology …, 1951 - journals.physiology.org
… The following choline and non-choline esters were used: acetyl choline bromide, acetyl-P-… : acetyl choline bromide, acetyl-P-methyl choline chloride, benzoyl choline bromide, triacetin …
Number of citations: 23 journals.physiology.org

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